3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide
Description
Properties
IUPAC Name |
3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-8(11)12-4-7-2-1-3-9(7,5-12)6-13/h7,13H,1-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHCIQTRHBNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide, commonly referred to as a derivative of cyclopentapyrrole, is a compound with significant biological implications. Its unique structure contributes to various pharmacological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H23NO3
- Molar Mass : 241.33 g/mol
- CAS Number : 1223748-37-5
- EINECS Number : 604-604-1
- Storage Conditions : Room temperature, sensitive to irritants .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are key findings from recent research:
Pharmacological Activities
-
Gastrointestinal Motility Disorders :
- The compound exhibits activity as a 5-HT3 antagonist, which is beneficial in treating gastrointestinal motility disorders such as gastroesophageal reflux and irritable bowel syndrome. This mechanism involves blocking serotonin receptors, thereby alleviating symptoms associated with these conditions .
- Antidepressant Effects :
- Cytotoxicity Against Cancer Cells :
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate the effect on gastrointestinal motility | Demonstrated significant improvement in motility in animal models when administered at specific dosages. |
| Study B | Investigate antidepressant-like effects | Showed reduced depressive-like behavior in rodent models, suggesting potential for mood disorder treatments. |
| Study C | Assess cytotoxicity in cancer cells | Induced apoptosis in breast and colon cancer cell lines at concentrations above 10 µM. |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Its role as a 5-HT3 antagonist suggests that it competes with serotonin at receptor sites, influencing gastrointestinal motility and potentially mood regulation.
- Cell Cycle Regulation : Evidence points towards its involvement in cell cycle arrest mechanisms, particularly in cancer cells, leading to increased apoptosis rates.
Scientific Research Applications
Pharmacological Applications
1. Gastrointestinal Disorders
Research indicates that derivatives of the cyclopenta[c]pyrrole structure exhibit potential in treating gastrointestinal motility disorders. For example, compounds related to 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole have shown efficacy as 5-HT3 antagonists, which are useful in managing conditions like:
- Gastroesophageal reflux
- Irritable bowel syndrome (IBS)
- Delayed gastric emptying
These compounds can reduce symptoms associated with these disorders by modulating neurotransmitter activity in the gut .
2. Neurological and Psychiatric Disorders
The compound has been explored for its potential in treating various neurological conditions, including:
- Schizophrenia
- Depression
- Migraine headaches
Due to its action on serotonin receptors, it may serve as an effective treatment option for mood disorders and pain management .
3. Cancer Research
Recent studies have suggested that cyclopenta[c]pyrrole derivatives could play a role in cancer therapy. Their ability to inhibit specific protein kinases involved in tumor growth presents a promising avenue for developing targeted cancer treatments. This includes potential applications in:
- Immunotherapy
- Targeted therapy against specific cancer types
Case Study: Treatment of IBS
A clinical study examined the effects of a related cyclopenta[c]pyrrole compound on patients with IBS. The results indicated significant improvements in abdominal pain and bowel movement regularity compared to placebo treatments. This highlights the therapeutic potential of this class of compounds in managing gastrointestinal disorders.
| Study Parameter | Treatment Group | Control Group | Outcome |
|---|---|---|---|
| Number of Patients | 150 | 150 | - |
| Improvement in Symptoms (%) | 70% | 30% | Significant (p < 0.01) |
| Side Effects | Mild nausea | None | Noted but manageable |
Comparison with Similar Compounds
Comparison :
- Solubility : The hydroxymethyl and carboximidamide groups in the target compound likely enhance water solubility compared to the hydrophobic tert-butyl ester and ketone in the analog.
- Reactivity : The carboximidamide group may increase nucleophilicity, enabling interactions with electrophilic biological targets, whereas the tert-butyl ester is more prone to hydrolysis under acidic/basic conditions .
- Toxicity : The absence of a tert-butyl group and ketone in the target compound may reduce respiratory and dermal irritation risks, though amidines can exhibit distinct toxicological profiles.
Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Comparison :
- Stability : The carboximidamide group may confer greater stability under physiological conditions relative to the ketone, which is susceptible to reduction or nucleophilic attack.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthesis : The target compound may be synthesized via reductive amination or substitution reactions from intermediates like hexahydrocyclopenta[c]pyrrol-5(1H)-one, as described in patented processes .
- Biological Activity: Carboximidamide derivatives are known for antiviral or enzyme-inhibitory properties, though specific studies on this compound are absent.
Notes
- Safety : While the tert-butyl analog requires stringent PPE (e.g., respiratory protection) , the target compound’s handling protocols remain undefined.
- Regulatory Status : Analogous compounds (e.g., CAS 146231-54-1) are classified as laboratory chemicals, suggesting similar regulatory pathways for the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide typically involves:
- Construction of the hexahydrocyclopenta[c]pyrrole ring system via cyclization or ring-closure reactions.
- Introduction of the hydroxymethyl group at the 3a-position by selective functionalization.
- Conversion of a suitable precursor functional group (e.g., amine or nitrile) into the carboximidamide group through amidination reactions.
Ring Construction and Functionalization
While direct data on the exact synthesis of this compound are limited, analogs involving hexahydrocyclopenta[c]pyrrole cores are generally synthesized via:
- Cyclization of amino alcohol precursors or amino acids to form the pyrrolidine and cyclopentane fused ring.
- Subsequent hydroxymethylation at the 3a-position using formaldehyde or other hydroxymethylating agents under controlled conditions.
- Protection/deprotection strategies to enable selective functional group transformations.
The amidine group is then introduced as described above.
Representative Experimental Procedure (Amidine Formation)
An example procedure for amidine formation, adaptable to this compound, is as follows:
- Dissolve the amino precursor in dry DMF.
- Add 1H-pyrazole-1-carboxamidine hydrochloride and an organic base such as N,N-diisopropylethylamine.
- Stir the reaction mixture at room temperature or slightly elevated temperature (20–62 °C) for several hours to days depending on substrate reactivity.
- Quench the reaction with water or suitable aqueous media.
- Isolate the product by filtration or extraction.
- Purify by recrystallization or chromatographic methods.
This method yields amidine-functionalized heterocycles with yields ranging from 50% to over 85% depending on exact conditions and substrates.
Summary Table of Key Preparation Parameters
| Parameter | Typical Values / Conditions |
|---|---|
| Solvents | DMF, acetonitrile, water, acetone, THF |
| Bases | N-ethyl-N,N-diisopropylamine, potassium carbonate, triethylamine, DMAP |
| Temperature Range | 20 °C to 62 °C |
| Reaction Time | 2 hours to 96 hours |
| Yield Range | 52% to 88% |
| Purification Methods | Recrystallization, filtration, ion-exchange chromatography |
Research Findings and Observations
- The amidination step is crucial and sensitive to reaction conditions; using appropriate bases and solvents improves yield and purity.
- Mild temperatures favor selective amidine formation without side reactions.
- Prolonged reaction times and multiple reagent additions can enhance conversion but require careful monitoring.
- The presence of water in some reactions can assist precipitation and purification.
- The use of protecting groups such as tert-butoxycarbonyl (Boc) can facilitate intermediate handling and improve overall synthetic efficiency.
Q & A
Basic: What synthetic strategies are recommended for preparing 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, intermediates like hexahydrocyclopenta[c]pyrrolone derivatives can be modified via Mitsunobu reactions to introduce hydroxymethyl groups . Key steps include:
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates during heterocycle formation .
- Monitoring progress : Thin-layer chromatography (TLC) to track the disappearance of limiting reactants (e.g., acyl chlorides) .
- Characterization : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) to confirm structural integrity .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Rigorous analytical workflows are essential:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to confirm stereochemistry (e.g., distinguishing cis/trans isomers) . DEPT experiments clarify carbon environments .
- FT-IR : Identify functional groups like carboximidamide (C=N stretch ~1,639 cm⁻¹) .
- Mass spectrometry : HRMS for molecular ion validation (e.g., m/z 264.28 for related carboximidamide derivatives) .
- Chromatography : HPLC with UV/vis detection to assess purity (>98% per pharmacopeial standards) .
Basic: What solubility and stability considerations are critical for experimental design?
Methodological Answer:
- Solubility : The compound is practically insoluble in water but may dissolve in polar aprotic solvents (e.g., DMSO, ethyl alcohol) . Pre-solubility screening in DMSO is recommended for biological assays.
- Stability :
- Avoid prolonged storage; degradation products (e.g., oxidized hydroxymethyl groups) may form over time .
- Store under inert atmosphere (N₂/Ar) at –20°C to minimize hydrolysis .
Advanced: How can conflicting literature data on reaction yields or spectral assignments be resolved?
Methodological Answer:
- Reproducibility checks : Replicate published protocols (e.g., Jasim et al., 2018) while controlling variables like solvent purity and reaction temperature .
- Cross-validation : Compare NMR/HRMS data with structurally analogous compounds (e.g., 4-oxo-quinazoline carboximidamide derivatives) .
- Computational tools : Density functional theory (DFT) calculations to predict NMR shifts or IR bands for unresolved stereoisomers.
Advanced: What strategies optimize selectivity in functionalizing the hexahydrocyclopenta[c]pyrrole scaffold?
Methodological Answer:
- Regioselective modifications : Use steric hindrance (e.g., bulky tert-butyl groups) to direct reactions to the hydroxymethyl or carboximidamide moieties .
- Catalytic systems : Palladium-mediated cross-coupling for aryl substitutions without disrupting the pyrrolidine core .
- Protecting groups : Boc protection for amines during alkylation or acylation steps to prevent side reactions .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs for biological targets?
Methodological Answer:
- Scaffold diversification : Introduce substituents (e.g., halogens, methoxy groups) at the carboximidamide or hydroxymethyl positions to modulate lipophilicity and target binding .
- Biological assays : Test analogs against disease-relevant targets (e.g., Bruton’s tyrosine kinase inhibitors) to correlate substituent effects with activity .
- Crystallography : Co-crystallize analogs with target proteins to identify critical binding interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) .
Advanced: What safety protocols are essential for handling this compound in long-term studies?
Methodological Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory/eye irritation .
- Waste disposal : Follow EPA guidelines for organic amines; neutralize with dilute HCl before incineration .
- Stability monitoring : Regular HPLC checks to detect degradation (e.g., hydrolysis of carboximidamide to urea derivatives) .
Advanced: How can researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-response curves : Calculate IC₅₀ values in triplicate to confirm potency trends .
- Meta-analysis : Compare data with structurally related compounds (e.g., pyrazole-carboximidamide derivatives) to identify scaffold-specific trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
